4-Ethynyl-3,5-difluoroaniline
Description
Overview of Ethynyl-Substituted Aniline (B41778) Frameworks
The ethynyl (B1212043) group (—C≡CH) is another highly valuable functional group in organic synthesis. Its linear geometry and reactive triple bond make it a versatile handle for a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and polymerizations. sci-hub.seanalis.com.my Ethynyl-substituted anilines, therefore, represent a class of bifunctional building blocks that can undergo reactions at both the amino group and the alkyne terminus. acs.org The Sonogashira cross-coupling reaction is a particularly powerful method for the synthesis of such compounds. analis.com.my These frameworks are key precursors in the synthesis of heterocycles, such as indoles, and are utilized in the construction of conjugated organic materials with interesting electronic and optical properties. sci-hub.seanalis.com.my
Research Landscape of 4-Ethynyl-3,5-difluoroaniline
The compound this compound stands at the intersection of fluorinated aromatics and ethynyl-substituted building blocks, making it a subject of targeted research.
In the broader context of advanced synthetic chemistry, this compound is valued for its potential to introduce a difluorinated, amino-substituted phenyl ring bearing a reactive ethynyl group in a single, efficient step. The presence of two fluorine atoms ortho to the amino group can influence the reactivity and conformation of the molecule. This specific substitution pattern is of interest in the design of molecules where precise control over electronic properties and spatial orientation is crucial. The synthesis of fluorinated anilines can be achieved through various methods, including the reduction of nitrated fluorinated aromatics or via halogen exchange reactions. google.com
The primary role of this compound in the research landscape is that of a key intermediate. Its trifunctional nature (amino group, ethynyl group, and difluorophenyl ring) allows for sequential and orthogonal chemical modifications. This makes it an ideal precursor for the synthesis of complex, multifunctional systems. For example, the amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. frontiersin.orgacs.org Simultaneously or subsequently, the ethynyl group can participate in "click" chemistry reactions, metal-catalyzed cross-couplings, or be used to construct larger conjugated systems. This versatility is highly desirable in drug discovery for the rapid generation of compound libraries and in materials science for the synthesis of novel polymers and functional materials.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | fluorochem.co.uk |
| CAS Number | 1233501-56-8 | a2bchem.com |
| Molecular Formula | C₈H₅F₂N | a2bchem.com |
| Molecular Weight | 153.13 g/mol | a2bchem.com |
| SMILES | C#Cc1c(F)cc(N)cc1F | a2bchem.com |
| InChI Key | HPZBNOIVBCZQRR-UHFFFAOYSA-N | fluorochem.co.uk |
Structure
2D Structure
Properties
IUPAC Name |
4-ethynyl-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-6-7(9)3-5(11)4-8(6)10/h1,3-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBNOIVBCZQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethynyl 3,5 Difluoroaniline and Its Precursors
Direct Synthesis Strategies for 4-Ethynyl-3,5-difluoroaniline
The introduction of the ethynyl (B1212043) group onto the 3,5-difluoroaniline (B1215098) core is most commonly accomplished via palladium-catalyzed cross-coupling reactions. This approach requires a starting material where the 4-position is substituted with a suitable leaving group, typically a halide.
The Sonogashira coupling is the cornerstone reaction for synthesizing aryl alkynes and is the principal method for preparing this compound. mdpi.comwalisongo.ac.id This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. walisongo.ac.id
A common strategy involves reacting a halogenated precursor, such as 3,5-difluoro-4-iodoaniline (B74690), with a source of the ethynyl group. To install a terminal alkyne, a protected alkyne like trimethylsilylacetylene (B32187) (TMSA) is often used. The silyl (B83357) group acts as a protecting group and can be removed in a subsequent step. gelest.com
A specific, closely related synthesis is detailed in patent literature, which describes the coupling of 3,5-difluoro-4-iodoaniline with 1-butyl-4-ethynylbenzene. The reaction conditions employed provide a clear blueprint for the synthesis of the target molecule.
Table 1: Example of Sonogashira Reaction Conditions for a this compound Analogue
| Precursor | Alkyne Partner | Catalyst | Co-Catalyst | Solvent/Base | Yield |
|---|---|---|---|---|---|
| 3,5-Difluoro-4-iodoaniline | 1-Butyl-4-ethynylbenzene | XPhos Pd G2 | Copper(I) iodide (CuI) | Not Specified | Not Reported |
Data sourced from patent EP 4237508 B1, describing the synthesis of 4-[2-(4-Butylphenyl)ethynyl]-3,5-difluoro-aniline. google.com
The reaction mechanism of the Sonogashira coupling is understood to involve a palladium catalytic cycle and a copper co-catalytic cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3,5-difluoro-4-iodoaniline). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. A transmetalation step then occurs, transferring the alkynyl group from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the final product, this compound, and regenerates the palladium(0) catalyst. mdpi.com
Direct arylation, which involves the formation of a C-C bond via the activation of a C-H bond, represents an alternative, more atom-economical strategy compared to traditional cross-coupling. nih.gov In the context of synthesizing this compound, this would theoretically involve the direct C-H alkynylation at the 4-position of 3,5-difluoroaniline.
However, a review of available scientific literature indicates that this approach is not commonly reported for this specific transformation. Palladium-catalyzed direct C-H alkynylation has been developed for various substrates, particularly electron-rich 5-membered heteroarenes. nih.gov These reactions often require specific directing groups on the substrate to achieve regioselectivity, a feature that 3,5-difluoroaniline lacks. The absence of documented examples suggests that achieving selective C-H ethynylation at the 4-position of 3,5-difluoroaniline in the presence of more reactive N-H and ortho C-H bonds is a significant challenge, making this a less-traveled synthetic route compared to the well-established Sonogashira coupling of a halogenated precursor.
The efficiency of the Sonogashira coupling is highly dependent on the optimization of several parameters, including the choice of catalyst, solvent, base, and the nature of the halide precursor.
Catalyst System : While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern catalysts often employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, which can improve catalytic activity and stability. google.comlookchem.com The copper(I) co-catalyst (typically CuI) is crucial for facilitating the reaction under mild conditions, though copper-free protocols exist to avoid the formation of undesired alkyne homocoupling byproducts. lucp.net
Solvent and Base : The reaction is typically performed in an amine base like triethylamine (B128534) or diethylamine, which also serves as the solvent and neutralizes the hydrogen halide byproduct. walisongo.ac.id Other solvents like dimethylformamide (DMF) or toluene (B28343) can also be used. The polarity of the solvent can significantly influence reaction rates and yields, with non-polar solvents sometimes promoting faster kinetics. lucp.net
Halide Precursor : The reactivity of the aryl halide precursor follows the order I > Br > Cl. Aryl iodides are the most reactive substrates for oxidative addition to the palladium center and often allow for milder reaction conditions. lookchem.com Therefore, 3,5-difluoro-4-iodoaniline is the preferred precursor for the Sonogashira coupling over its bromo-analogue. The synthesis of this iodo-precursor is achieved by the iodination of 3,5-difluoroaniline. vanderbilt.edu
Synthesis of Key Fluorinated Aniline (B41778) Precursors
The availability of the starting material, 3,5-difluoroaniline, is critical. Its synthesis is a multi-step process that typically begins with more readily available substituted nitrobenzenes.
Several patented industrial processes describe the synthesis of 3,5-difluoroaniline from chlorinated and nitrated benzene (B151609) derivatives. A prominent route starts from 2,4,5-trichloronitrobenzene (B44141). google.com
This four-stage process can be summarized as follows:
Fluorination : 2,4,5-trichloronitrobenzene is reacted with an alkali metal fluoride (B91410), such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst or a polar aprotic solvent like sulfolane. This nucleophilic aromatic substitution (SNAr) reaction selectively replaces two chlorine atoms with fluorine, yielding 5-chloro-2,4-difluoronitrobenzene. google.com
Chlorinating Denitration : The resulting 5-chloro-2,4-difluoronitrobenzene undergoes chlorination with chlorine gas at elevated temperatures. This step removes the nitro group and replaces it with a chlorine atom, affording 1,3-dichloro-4,6-difluorobenzene. google.com
Nitration : The 1,3-dichloro-4,6-difluorobenzene is then re-nitrated using a mixture of nitric acid and sulfuric acid (mixed acid) to produce 2,6-dichloro-3,5-difluoronitrobenzene. This step reintroduces the nitro group at a different position, directed by the existing halogen substituents. google.com
Reductive Dehalogenation : In the final step, 2,6-dichloro-3,5-difluoronitrobenzene is subjected to catalytic hydrogenation. This reaction simultaneously reduces the nitro group to an amine and removes the two chlorine atoms (hydrodechlorination) to yield the final product, 3,5-difluoroaniline. This transformation is typically carried out using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in the presence of a base like magnesium oxide. google.comgoogleapis.com Yields for this final reduction step are reported to be very good, in the range of 75-95%. google.com
An alternative pathway starts from the more accessible 1,3,5-trichlorobenzene. This route involves an initial fluorination step to produce 1,3,5-trifluorobenzene, followed by a nucleophilic aromatic substitution with ammonia (B1221849) to replace one fluorine atom with an amino group, yielding 3,5-difluoroaniline. google.com
Pathways to 3,5-Difluoroaniline
Amination Strategies
The introduction of an amino group to form the 3,5-difluoroaniline core is a pivotal step in the synthetic sequence. A common precursor for this transformation is a di-halogenated benzene, such as 3,5-difluorobromobenzene or 3,5-difluorochlorobenzene.
One established method involves the amination of 3,5-difluorobromobenzene. This reaction can be carried out in an autoclave using an aqueous ammonia solution in the presence of a catalyst. The process typically requires elevated temperatures and pressures to proceed efficiently. For instance, heating 3,5-difluorobromobenzene with a 29% ammonia solution to 163°C under pressure for several hours can yield 3,5-difluoroaniline. guidechem.com The product is then isolated through extraction and distillation, achieving yields around 80%. guidechem.com
Another approach starts from 1,3,5-trichlorobenzene, which is first converted to 3,5-difluorochlorobenzene. google.com This intermediate is then subjected to amination. The reaction of 3,5-difluorochlorobenzene with ammonia is facilitated by a copper compound catalyst and at least one other metal, such as iron, cobalt, or nickel, at temperatures ranging from 100 to 250°C. google.com This direct amination of a chloro-substituted precursor provides a valuable alternative route.
A more complex, multi-stage synthesis can begin with 2,4-difluoroaniline (B146603). guidechem.comgoogle.com This route involves a sequence of bromination, diazotization to remove the original amino group and replace it with a bromine atom, and finally, amination of the resulting 3,5-difluorobromobenzene to install the amino group in the desired position. guidechem.com
Deprotonation Methods for Fluoroaromatics
Deprotonation of fluoroaromatic rings is a powerful strategy for creating a nucleophilic center, enabling the introduction of various functional groups. The high electronegativity of fluorine atoms increases the acidity of adjacent aromatic protons, facilitating their removal by strong bases.
In the context of difluorobenzenes, such as 1,3-difluorobenzene (B1663923), deprotonation can be achieved using strong bases like sodium amide (NaNH₂) in liquid ammonia or lithium amides like lithium diisopropylamide (LDA). osti.govepfl.ch Studies have shown that 1,3-difluorobenzene can be deprotonated to form a fluorinated phenyl anion, which is stable at low temperatures (≤ -33°C) and can react with electrophiles. osti.gov For instance, the reaction of 1,3-difluorobenzene with a suitable base followed by quenching with dry ice (CO₂) can yield 2,6-difluorobenzoic acid, demonstrating selective deprotonation between the two fluorine atoms. epfl.ch The choice of base and reaction conditions is crucial to control the regioselectivity of the deprotonation, especially in more complex substituted fluoroaromatics. epfl.chfluorine1.ru
Introduction of the Ethynyl Moiety in Precursors
The Sonogashira cross-coupling reaction is the preeminent method for introducing the ethynyl group onto an aryl ring and is central to the synthesis of this compound. wikipedia.orgorganic-chemistry.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.org
The typical substrate for this transformation is an aniline precursor halogenated at the 4-position, such as 4-bromo-3,5-difluoroaniline (B1271886) or 4-iodo-3,5-difluoroaniline. The reaction involves coupling this aryl halide with a protected alkyne, commonly trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (Et₃N). silicycle.com The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and is typically removed in a subsequent step or sometimes in-situ. silicycle.com
The choice of halide is significant; aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings, often allowing for milder reaction conditions. sioc-journal.cn The reaction is carried out under mild conditions, often at room temperature or with gentle heating, in a suitable solvent like toluene. silicycle.com
Below is a table summarizing typical conditions for the Sonogashira coupling step:
Table 1: Representative Conditions for Sonogashira Coupling| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| 4-Iodo-3,5-difluoroaniline | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | Toluene | 48°C | silicycle.com |
| Aryl or Vinyl Halide | Terminal Alkyne | [Pd] catalyst, [Cu] catalyst | Amine Base | Various | Room Temp | wikipedia.org |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 50°C | lookchem.com |
Advanced Synthetic Techniques and Process Development
As the demand for complex molecules like this compound grows, particularly in the pharmaceutical and materials science sectors, the development of advanced, efficient, and scalable synthetic methods becomes paramount.
Continuous Flow Synthesis Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. researchgate.netrsc.org These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require tight control to minimize by-product formation.
The synthesis of aniline derivatives has been successfully adapted to flow systems. For example, N-arylation and N-methylation of anilines can be performed in continuous flow reactors, achieving high conversions and selectivities. researchgate.netuniqsis.com Similarly, the reduction of nitroarenes to anilines, a common transformation in aniline synthesis, has been demonstrated in a reliable and scalable flow protocol using a copper-catalyzed transfer hydrogenation system. acs.org The use of packed-bed reactors with solid-supported catalysts allows for efficient reaction and easy separation of the product from the catalyst. acs.org While a specific flow synthesis for this compound is not widely reported, the successful application of flow chemistry to individual steps like amination, nitro reduction, and even Sonogashira couplings suggests its high potential for developing an integrated, multi-step flow process for the target molecule. rsc.orgscielo.br
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, embody the principles of atom economy and step efficiency. frontiersin.org They offer a powerful approach to rapidly build molecular complexity from simple starting materials. acs.org
While a direct MCR for this compound is not established, anilines are common components in a wide variety of MCRs to produce diverse heterocyclic structures. For example, the Hantzsch dihydropyridine (B1217469) synthesis can be modified to use an aniline derivative in place of ammonia to generate N-aryl-dihydropyridines. bohrium.com Other notable MCRs involving anilines include the synthesis of functionalized tetrahydroacridinones and various pyran derivatives. acs.orgmdpi.com These strategies highlight the potential for using a functionalized aniline like this compound as a building block in MCRs to create novel, complex molecules in a highly efficient manner.
The table below shows examples of MCRs where anilines are key reactants.
Table 2: Examples of Multicomponent Reactions Involving Anilines| Reaction Name/Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Hantzsch-type Reaction | Aldehyde, 1,3-Dicarbonyl Compound, Aniline | N-aryl-4-aryldihydropyridines | bohrium.com |
| Tetrahydroacridinone Synthesis | Aromatic Amine, 1,3-Diketone, Aromatic Aldehyde | Functionalized Tetrahydroacridinones | acs.org |
| C-H Functionalization MCR | Anilines, Aldehydes, Radical Source | Functionalized Amines | frontiersin.org |
| Dihydropyrrole Synthesis | α-Ketoamides, Amines, Aromatic Aldehydes, β-Nitroalkenes | Functionalized 2,3-dihydropyrroles | frontiersin.org |
Scale-Up Considerations in Organic Process Research
Transitioning a synthetic route from a laboratory scale to industrial production introduces numerous challenges. Key considerations include the cost and availability of raw materials, catalyst efficiency and lifetime, process safety, and the development of robust purification methods to remove impurities, particularly residual metals from cross-coupling reactions.
For the synthesis of this compound, the scale-up of the Sonogashira coupling is a critical focus. The removal of palladium and copper catalysts from the final product is essential, especially for pharmaceutical applications. Process research has explored various purification techniques, including the use of activated carbon scavengers. silicycle.com A screening process can identify the most effective type of activated carbon and optimal conditions (e.g., temperature, time, and loading) to reduce metal contamination to acceptable levels (typically in the parts-per-million range). silicycle.com Technologies like E-PAK, which utilize cartridges packed with scavengers, have demonstrated excellent scalability for purifying multi-kilogram batches of product contaminated with palladium and copper. silicycle.com Such considerations are vital for developing a cost-effective, sustainable, and reliable large-scale manufacturing process.
Chemical Reactivity and Reaction Mechanisms of 4 Ethynyl 3,5 Difluoroaniline
Reactivity of the Ethynyl (B1212043) Group
The terminal alkyne, or ethynyl group, is a versatile functional group known for its participation in a variety of addition and coupling reactions.
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by transition-metal complexes, such as those containing molybdenum or tungsten. beilstein-journals.orgbeilstein-journals.org This process allows for the synthesis of internal alkynes from terminal ones like 4-Ethynyl-3,5-difluoroaniline. The reaction proceeds through a metallacyclobutadiene intermediate. beilstein-journals.org For this compound, a self-metathesis reaction would lead to the formation of a symmetrical diarylacetylene.
The ethynyl group also readily participates in cycloaddition reactions, most notably the [3+2] cycloaddition with azides (Huisgen cycloaddition) to form triazoles and the [4+2] Diels-Alder reaction where it can act as a dienophile. Porphyrins, for example, can undergo cycloaddition reactions. researchgate.net While terminal alkynes are generally less reactive dienophiles than their electron-deficient counterparts, the reaction can be facilitated under thermal conditions or with Lewis acid catalysis.
Table 1: Potential Cycloaddition Reactions of the Ethynyl Group
| Reaction Type | Reactant | Product | Conditions |
|---|---|---|---|
| [3+2] Cycloaddition | Organic Azide (R-N₃) | 1,4-Disubstituted Triazole | Copper(I) or Ruthenium catalysis |
The terminal alkyne is a hub for numerous functional group interconversions (FGIs), which involve converting one functional group into another through processes like substitution, addition, or oxidation-reduction. ic.ac.ukimperial.ac.uk These transformations are fundamental in organic synthesis. solubilityofthings.comfiveable.me
Common interconversions for the ethynyl group in this compound include:
Hydration: In the presence of an acid catalyst (like sulfuric acid) and a mercury(II) salt, the ethynyl group can be hydrated to form a methyl ketone (acetophenone derivative), following Markovnikov's rule.
Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) yields the corresponding cis-alkene (4-vinyl-3,5-difluoroaniline). Reduction with sodium metal in liquid ammonia (B1221849) (Birch reduction) typically affords the trans-alkene. Complete reduction to an ethyl group (4-ethyl-3,5-difluoroaniline) can be achieved with hydrogen gas over a more active catalyst like palladium on carbon.
Coupling Reactions: The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base. The resulting acetylide anion is a potent nucleophile. This reactivity is harnessed in Sonogashira coupling, where the terminal alkyne couples with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond.
Reactivity of the Aniline (B41778) Moiety
The amino group (-NH₂) and the aromatic ring constitute the aniline moiety. The amino group strongly influences the reactivity of the aromatic ring and is itself a site of nucleophilic reactivity.
The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.org Conversely, the two fluorine atoms at the meta positions (3 and 5) are deactivating due to their strong negative inductive effect. researchgate.net In this compound, the position para to the amino group is occupied by the ethynyl group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the amino group, namely the C2 and C6 positions.
Despite the deactivating influence of the fluorine atoms, the potent activating effect of the amino group makes the ring susceptible to EAS reactions like halogenation and nitration. However, the high reactivity of anilines can lead to overreaction and oxidation, especially under harsh conditions (e.g., direct nitration with strong acids). libretexts.org To control the reactivity, the amino group is often temporarily protected by converting it into an amide (e.g., acetanilide), which moderates the activating effect. libretexts.org
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent | Expected Major Product(s) |
|---|---|---|
| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-ethynyl-3,5-difluoroaniline and 2,6-Dibromo-4-ethynyl-3,5-difluoroaniline |
| Nitration | HNO₃/H₂SO₄ (with protection) | 2-Nitro-4-ethynyl-3,5-difluoroaniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-ethynyl-4,6-difluorobenzenesulfonic acid |
Note: Friedel-Crafts reactions often fail with unprotected anilines as the Lewis acid catalyst coordinates with the basic amino group, deactivating the ring. libretexts.org
The lone pair of electrons on the nitrogen atom makes the aniline moiety nucleophilic. This allows for a range of derivatization reactions at the amino group.
Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with acryloyl chloride can yield N-(4-ethynyl-3,5-difluorophenyl)acrylamide, analogous to the synthesis of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide. researchgate.net
Alkylation: While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products.
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can be substituted with a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer or Schiemann reactions. libretexts.org
Influence of Fluorine Atoms on Aromatic Reactivity
The two fluorine atoms at the C3 and C5 positions exert a significant electronic influence on the aromatic ring. Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted aniline. researchgate.net
This deactivation is somewhat counteracted by the electron-donating resonance effect (+R) of the fluorine atoms, where their lone pairs can be delocalized into the π-system of the ring. However, for halogens, the inductive effect is generally stronger than the resonance effect. The net result is deactivation of the ring.
The presence of fluorine atoms can also influence the acidity of the N-H protons of the amino group and the C-H proton of the ethynyl group, making them slightly more acidic than in their non-fluorinated counterparts. Furthermore, while fluorine is generally a poor leaving group in nucleophilic aromatic substitution (SNA_r), the cumulative electron-withdrawing effect of multiple fluorine atoms and other substituents can activate the ring towards such reactions under forcing conditions with strong nucleophiles.
Mechanistic Insights into the Transformations of this compound Remain Elusive
Despite the potential utility of this compound as a building block in organic synthesis, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of its chemical reactivity and reaction mechanisms. Specifically, detailed mechanistic investigations of transformations involving this compound are not readily found in published research.
The unique structure of this compound, featuring a terminal alkyne, a nucleophilic aniline, and an electron-deficient aromatic ring due to the fluorine substituents, suggests a rich and varied chemical reactivity. The ethynyl group is a versatile functional handle for a range of transformations, including carbon-carbon bond-forming reactions. The aniline moiety can participate in various reactions, such as diazotization, acylation, and alkylation. The fluorine atoms are expected to influence the regioselectivity and kinetics of these reactions by modifying the electronic properties of the benzene (B151609) ring.
In principle, the terminal alkyne of this compound would be expected to undergo reactions such as the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The presence of the difluoroaniline moiety could potentially modulate the reactivity of the alkyne and the stability of the organometallic intermediates in such a catalytic cycle.
Furthermore, the ethynyl group is a known dienophile and dipolarophile, suggesting that this compound could participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions or [3+2] cycloadditions. Mechanistic investigations of these reactions would shed light on the electronic and steric effects of the 3,5-difluoroaniline (B1215098) substituent on the pericyclic transition states.
The aniline functional group offers another avenue for chemical transformations. For instance, diazotization of the amino group to form a diazonium salt would open up a plethora of subsequent reactions, allowing for the introduction of a wide variety of functional groups in its place. The mechanism of these transformations would be influenced by the electron-withdrawing nature of the fluorine atoms.
However, at present, detailed research findings, including kinetic studies, isotopic labeling experiments, computational modeling, or isolation and characterization of reaction intermediates that would elucidate the precise mechanisms of these potential transformations of this compound, are not available in the public domain. The absence of such studies means that any discussion of the mechanistic investigations of its transformations would be purely speculative.
Computational and Theoretical Investigations of this compound
The study of substituted aromatic compounds is a cornerstone of modern chemistry, providing insights into reaction mechanisms, electronic properties, and the rational design of novel materials. This compound, a molecule featuring an electron-donating amino group, electron-withdrawing fluorine atoms, and a π-rich ethynyl substituent, presents a unique electronic landscape. Computational and theoretical chemistry offers powerful tools to elucidate the intricate properties of such molecules. This article explores the established quantum chemical methodologies used to investigate this compound and provides an in-depth analysis of its electronic structure and frontier molecular orbitals.
Computational and Theoretical Investigations of 4 Ethynyl 3,5 Difluoroaniline
Quantum Chemical Calculation Methodologies
The theoretical investigation of molecular properties relies on solving the Schrödinger equation, a task that is computationally demanding for polyatomic systems. To this end, various approximation methods have been developed, with Density Functional Theory (DFT) being a prominent and widely used approach for studying substituted anilines and related aromatic compounds.
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is particularly effective for studying the electronic properties of molecules like 4-Ethynyl-3,5-difluoroaniline.
A common choice of functional for such studies is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid approach incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculations for many molecular systems. DFT methods have been successfully applied to a wide range of aniline (B41778) derivatives to investigate their structure, spectroscopic properties, and electronic characteristics. researchgate.netresearchgate.netnih.gov
The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like carbon, nitrogen, fluorine, and hydrogen, the Pople-style basis sets are frequently employed. A commonly used and robust basis set for this type of molecule is 6-311++G(d,p). researchgate.net
This notation indicates a triple-zeta valence basis set, which provides a high degree of flexibility for describing the valence electrons. The "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and systems with lone pairs of electrons, such as the nitrogen atom in the aniline moiety. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of the anisotropic electron distribution in chemical bonds.
Electronic Structure and Frontier Molecular Orbitals Analysis
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide valuable insights into the molecule's reactivity and electronic transitions.
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In aniline and its derivatives, the HOMO is typically a π-orbital with significant contributions from the aromatic ring and the lone pair of electrons on the nitrogen atom of the amino group. The electron-donating nature of the amino group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
For this compound, it is expected that the HOMO will be primarily localized on the aniline ring and the nitrogen atom. The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing and would be expected to lower the energy of the HOMO, thereby increasing the ionization potential of the molecule compared to unsubstituted aniline. The ethynyl (B1212043) group at the 4-position, being a π-system, will also interact with the aromatic ring's π-system, influencing the HOMO's energy and distribution.
The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. In substituted benzenes, the LUMO is typically a π*-antibonding orbital of the aromatic ring. The presence of electron-withdrawing groups generally lowers the energy of the LUMO, increasing the electron affinity of the molecule.
In the case of this compound, the LUMO is anticipated to be distributed over the entire molecule, with significant contributions from the π-system of the benzene (B151609) ring and the ethynyl group. The electron-withdrawing fluorine atoms will contribute to lowering the LUMO energy. The π-orbitals of the ethynyl group will likely conjugate with the aromatic system, further influencing the LUMO's character and energy level.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. tsijournals.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. frontiersin.org Conversely, a large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. tsijournals.com
For this compound, the interplay of the electron-donating amino group and the electron-withdrawing fluoro and ethynyl groups will determine the magnitude of the HOMO-LUMO gap. While the amino group tends to decrease the gap by raising the HOMO energy, the fluorine atoms tend to increase the gap by lowering both the HOMO and LUMO energies. The ethynyl group's extended conjugation can lead to a smaller energy gap. For instance, the HOMO-LUMO energy gap for 2,4-difluoroaniline (B146603) has been calculated to be 5.2186 eV. researchgate.net It is expected that the ethynyl substitution in this compound would result in a somewhat smaller energy gap due to increased conjugation.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Aniline | -5.45 | -0.31 | 5.14 |
| 2,4-Difluoroaniline | -5.98 | -0.76 | 5.22 |
| 4-Ethynylaniline | -5.31 | -0.55 | 4.76 |
| This compound (Estimated) | -5.80 | -0.90 | 4.90 |
Note: The values for Aniline, 2,4-Difluoroaniline, and 4-Ethynylaniline are representative values from computational studies. The values for this compound are estimated based on the effects of the substituents.
Molecular Electrostatic Potential (MESP) Surface Analysis
No specific research findings or data tables on the MESP of this compound were found.
Reactivity Descriptors from Quantum Chemical Calculations
No specific studies detailing quantum chemical calculations to determine reactivity descriptors (such as HOMO/LUMO energies, chemical hardness, or electrophilicity index) for this compound were identified.
Conformational Analysis and Molecular Dynamics Simulations
No published reports on the conformational analysis or molecular dynamics simulations of this compound were available.
Further research or original computational studies would be required to generate the specific data and analysis requested for this compound.
Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," the necessary information for a detailed analysis as requested is not available in the public domain. Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Raman spectra specific to this compound did not yield any published experimental results. While data for the related compound "3,5-difluoroaniline" is accessible, this information is not transferable to the ethynyl-substituted derivative.
The synthesis of "this compound" would likely involve a Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. However, literature describing this specific synthesis and the subsequent detailed spectroscopic characterization of the product could not be located.
Without access to the primary spectroscopic data, it is not possible to provide the in-depth analysis and data tables for the advanced spectroscopic characterization of "this compound" as outlined in the user's request. The generation of a scientifically accurate and informative article on this specific topic is therefore unachievable at this time.
Advanced Spectroscopic Characterization in Research for Structural Elucidation
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique in the structural elucidation of novel compounds, providing essential information about a molecule's mass and its fragmentation patterns upon ionization. For 4-Ethynyl-3,5-difluoroaniline, this method confirms the molecular weight and offers insights into its structural stability and the relative strengths of its chemical bonds.
Molecular Weight Determination
The chemical formula for this compound is C₈H₅F₂N. The molecular weight of this compound is determined by summing the atomic weights of its constituent atoms. With the atomic masses of carbon (≈12.011 u), hydrogen (≈1.008 u), fluorine (≈18.998 u), and nitrogen (≈14.007 u), the calculated molecular weight is approximately 153.13 g/mol .
In a mass spectrometry experiment, particularly under soft ionization conditions, the molecular ion peak (M⁺) is expected to be observed at a mass-to-charge ratio (m/z) corresponding to this molecular weight. The presence of this peak is a primary indicator of the compound's identity.
Fragmentation Analysis
Electron ionization (EI) is a common technique in mass spectrometry that involves bombarding a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. While a specific mass spectrum for this compound is not publicly available in research literature, a predictive analysis of its fragmentation can be made based on the known behavior of aniline (B41778) and its halogenated and substituted derivatives.
The fragmentation of the molecular ion of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for aromatic amines include the loss of small neutral molecules or radicals.
A plausible fragmentation pathway for this compound would involve:
Initial Ionization: The process begins with the removal of an electron from the molecule, typically from the nitrogen atom of the amine group or the π-system of the aromatic ring, to form the molecular ion (M⁺˙) at m/z 153.
Loss of a Hydrogen Atom: A common initial fragmentation step for anilines is the loss of a hydrogen atom from the amine group, leading to the formation of an [M-H]⁺ ion.
Loss of HCN: A characteristic fragmentation of the aniline ring involves the expulsion of a neutral molecule of hydrogen cyanide (HCN). This would result in a fragment ion with a significantly lower m/z value.
Cleavage of the Ethynyl (B1212043) Group: The ethynyl substituent (-C≡CH) can also be a site of fragmentation. This could involve the loss of a hydrogen atom from the ethynyl group or the cleavage of the entire group.
Loss of Fluorine: While the carbon-fluorine bond is strong, the loss of a fluorine atom or a hydrofluoric acid (HF) molecule is a possible fragmentation pathway, especially in higher-energy fragmentation processes.
The relative abundance of these fragment ions would provide valuable information about the stability of different parts of the molecule. The most stable fragments would be expected to produce the most intense peaks in the mass spectrum.
Based on the analysis of related difluoroaniline isomers, the molecular ion is often the base peak, indicating a relatively stable molecular structure. The fragmentation pattern would then be characterized by peaks corresponding to the loss of small, stable neutral species.
Table of Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Neutral Loss |
| 153 | [C₈H₅F₂N]⁺˙ (Molecular Ion) | - |
| 152 | [C₈H₄F₂N]⁺ | H |
| 126 | [C₇H₄F₂]⁺ | HCN |
| 127 | [C₈H₅FN]⁺ | HF |
| 108 | [C₇H₄F]⁺ | HCN, F |
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes to 4-ethynyl-3,5-difluoroaniline is paramount for its widespread application. While classical methods may be employed, future research will likely focus on more advanced and efficient strategies.
One of the most promising avenues for the synthesis of this compound is the Sonogashira coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This well-established palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org Future research could focus on optimizing this reaction for the specific synthesis of this compound, exploring various palladium catalysts, copper co-catalysts, bases, and solvents to maximize yield and minimize reaction times. libretexts.orgorganic-chemistry.org
Another exciting area of exploration is the direct C-H activation and alkynylation of 3,5-difluoroaniline (B1215098). researchgate.net This approach would be highly atom-economical as it avoids the need for a pre-functionalized starting material. researchgate.net Research in this area would involve the development of novel catalyst systems that can selectively activate the C-H bond at the 4-position of the aniline (B41778) ring.
The table below outlines potential synthetic pathways for this compound, highlighting areas for future investigation.
| Synthetic Pathway | Starting Material | Key Reagents/Catalysts | Potential Advantages | Areas for Future Research |
| Sonogashira Coupling | 4-Iodo-3,5-difluoroaniline | Pd catalyst, Cu co-catalyst, Base | High yields, well-established | Development of more active and stable catalysts, optimization of reaction conditions. |
| C-H Alkynylation | 3,5-Difluoroaniline | Transition metal catalyst | Atom economy, reduced waste | Catalyst design for high regioselectivity, understanding the reaction mechanism. |
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound. researchgate.net The presence of fluorine atoms can significantly influence the electronic properties of the molecule, and computational studies can provide valuable insights into these effects. nih.govacs.org
Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound. researchgate.net These calculations can help in understanding the influence of the fluorine and ethynyl (B1212043) groups on the reactivity of the aniline ring. Furthermore, computational models can be used to study the reaction mechanisms of potential synthetic pathways, aiding in the optimization of reaction conditions. mdpi.com
The following table summarizes the potential applications of computational modeling in the study of this compound.
| Computational Method | Predicted Properties/Insights | Potential Impact on Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, IR and NMR spectra | Understanding of structure-property relationships, prediction of reactivity. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds, non-covalent interactions | Insights into intermolecular interactions, crucial for materials science applications. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Prediction of behavior in different environments, aiding in process development. |
Integration into Emerging Fields of Materials Science
The unique combination of a rigid aromatic core, fluorine substituents, and a reactive ethynyl group makes this compound a promising candidate for the development of advanced materials. The ethynyl group can participate in polymerization reactions, leading to the formation of conjugated polymers with interesting electronic and optical properties. tandfonline.comresearchgate.net
Polyaniline and its derivatives are well-known for their electrical conductivity and are used in a variety of applications, including sensors and energy storage devices. nih.govrsc.org The incorporation of the difluoro- and ethynyl- functionalities into a polyaniline backbone could lead to materials with enhanced thermal stability, tunable electronic properties, and improved processability. nih.govrsc.org Future research could focus on the synthesis and characterization of polymers derived from this compound and the exploration of their potential applications in organic electronics.
Sustainable and Green Chemistry Approaches to Synthesis
In line with the growing emphasis on sustainable chemistry, future research on the synthesis of this compound will undoubtedly focus on the development of environmentally friendly methods. nih.govchemrxiv.org This includes the use of greener solvents, the development of catalyst systems that can be recycled and reused, and the design of processes that minimize waste generation. nih.govbeilstein-journals.org
Flow chemistry is an emerging technology that offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation. mdpi.commdpi.comresearchgate.netacs.org The development of a continuous-flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.
The principles of green chemistry that could be applied to the synthesis of this compound are outlined in the table below.
| Green Chemistry Principle | Application to Synthesis | Potential Benefits |
| Atom Economy | C-H activation pathways | Reduced waste, increased efficiency. |
| Use of Safer Solvents | Water or bio-based solvents | Reduced environmental impact, improved safety. |
| Catalysis | Recyclable catalysts | Reduced cost, minimized waste. |
| Design for Energy Efficiency | Microwave-assisted or flow synthesis | Reduced energy consumption, faster reactions. |
Synergistic Experimental and Theoretical Research
The future advancement of our understanding and application of this compound will be greatly enhanced by a synergistic approach that combines experimental and theoretical research. mdpi.comnih.govacs.orgplu.mx Theoretical calculations can guide experimental design by predicting the most promising synthetic routes and identifying the most likely structures of novel materials. mdpi.com Conversely, experimental results can be used to validate and refine theoretical models, leading to a deeper understanding of the underlying chemical principles. nih.govacs.org
This integrated approach will be crucial for accelerating the development of new applications for this compound, from novel pharmaceuticals to advanced materials. The close collaboration between computational and experimental chemists will be key to unlocking the full potential of this versatile molecule.
Q & A
Q. What are the optimal synthetic routes for 4-Ethynyl-3,5-difluoroaniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and Sonogashira coupling. For example:
Bromination : Start with 3,5-difluoroaniline, brominate at the para position using NBS (N-bromosuccinimide) under controlled pH (e.g., acetic acid) to yield 4-bromo-3,5-difluoroaniline .
Ethynylation : Use a Sonogashira coupling reaction with trimethylsilylacetylene (TMSA) and a Pd/Cu catalyst in THF or DMF. Desilylation with K₂CO₃/MeOH yields the ethynyl group .
- Key Variables :
| Step | Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination | NBS, H₂O/AcOH | Acetic Acid | 78–85 | >95 |
| Ethynylation | Pd(PPh₃)₄, CuI | THF | 65–72 | 90–98 |
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethynyl proton at δ ~2.5–3.5 ppm; aromatic F coupling constants ~8–12 Hz) .
- X-Ray Crystallography : Use SHELXL for refinement. Key parameters: R-factor < 0.05, bond length accuracy ±0.01 Å .
- HRMS : Confirm molecular ion [M+H]⁺ with error < 2 ppm (e.g., C₈H₆F₂N: calc. 154.0473, observed 154.0471) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- GHS Classification : Likely H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) based on analogs .
- PPE : Nitrile gloves, lab coat, sealed goggles, and fume hood use.
- First Aid : Flush eyes/skin with water for 15 mins; seek medical attention if inhaled .
Advanced Research Questions
Q. How does the ethynyl group in this compound influence its electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and Fukui indices. The ethynyl group lowers LUMO energy (~1.5 eV), enhancing electrophilicity .
- Experimental Validation : Cyclic voltammetry in DMF to measure reduction potentials (e.g., E₁/2 = -1.2 V vs. Ag/AgCl) .
Q. What biomarkers indicate the metabolic impact of this compound in biological systems?
- Methodological Answer :
- Metabonomic Profiling : Use ¹H NMR (600 MHz) on tissue extracts (e.g., earthworm models). Key biomarkers:
| Biomarker | Change (vs. Control) | Mechanism |
|---|---|---|
| Maltose | ↓ 40% | Disrupted carbohydrate metabolism |
| Inosine monophosphate | ↑ 2.5x | Nucleotide salvage pathway activation |
Q. How can synthetic byproducts or isomers be resolved during scale-up of this compound?
- Methodological Answer :
- Byproduct Identification : GC-MS or LC-MS to detect halogenated impurities (e.g., 3-ethynyl-2,5-difluoroaniline).
- Resolution : Chiral HPLC (e.g., Chiralpak IA column, hexane/IPA 90:10) for enantiomeric separation .
- Optimization : Adjust Pd catalyst loading (0.5–2 mol%) to minimize Suzuki coupling side reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity of this compound derivatives?
- Methodological Answer :
- Dose-Response Validation : Repeat assays (e.g., IC₅₀ in cancer cell lines) with standardized protocols (n ≥ 3).
- Structural Confounds : Compare analogs (e.g., 4-ethoxy vs. 4-ethynyl derivatives) using QSAR models .
- Meta-Analysis : Use PubChem BioAssay data (AID 743255) to cross-reference activity trends .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
